molecular formula C37H30ClP B3425870 Triphenyl(triphenylmethyl)phosphonium chloride CAS No. 48234-64-6

Triphenyl(triphenylmethyl)phosphonium chloride

Cat. No.: B3425870
CAS No.: 48234-64-6
M. Wt: 541.1 g/mol
InChI Key: LZOHWIXYBMRNAP-UHFFFAOYSA-M
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Description

Triphenyl(triphenylmethyl)phosphonium chloride is an organophosphorus compound with the molecular formula C37H30ClP. It is a quaternary phosphonium salt that features a phosphorus atom bonded to three phenyl groups and one triphenylmethyl group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(triphenylmethyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction typically involves dissolving triphenylphosphine in an organic solvent such as dichloromethane, followed by the addition of triphenylmethyl chloride. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(triphenylmethyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of phosphonium ylides. These ylides can then react with aldehydes or ketones under mild conditions to form alkenes through the Wittig reaction .

Major Products

The major products formed from reactions involving this compound are typically alkenes, resulting from the Wittig reaction with carbonyl compounds. Other products may include phosphine oxides or substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism of action for triphenyl(triphenylmethyl)phosphonium chloride involves the formation of phosphonium ylides. These ylides act as nucleophiles, attacking electrophilic carbonyl compounds to form a four-membered ring intermediate. This intermediate then collapses to form an alkene and a phosphine oxide as the final products . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of aldehydes and ketones, which are converted to alkenes through the Wittig reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(triphenylmethyl)phosphonium chloride is unique due to its structure, which includes a triphenylmethyl group bonded to the phosphorus atom. This structural feature imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, allowing for the efficient synthesis of alkenes from carbonyl compounds .

Properties

IUPAC Name

triphenyl(trityl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30P.ClH/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHWIXYBMRNAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936940
Record name Triphenyl(triphenylmethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16436-71-8
Record name Phosphonium, triphenyl(triphenylmethyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(triphenylmethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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